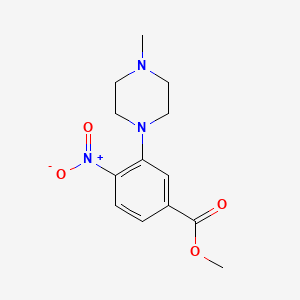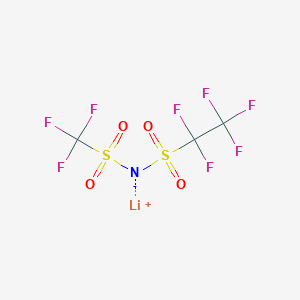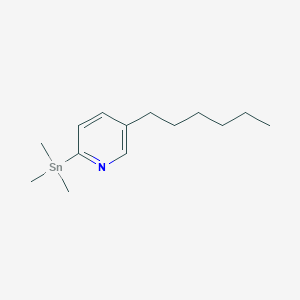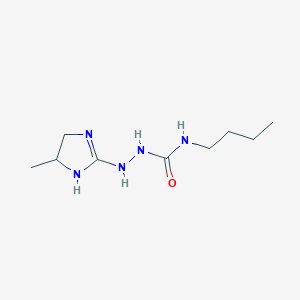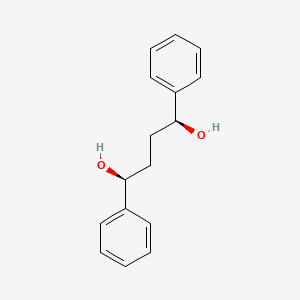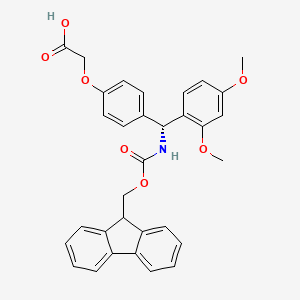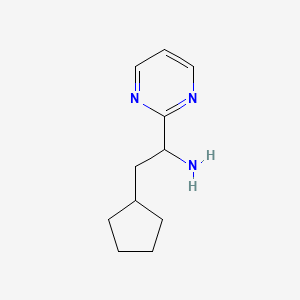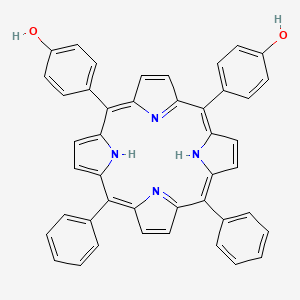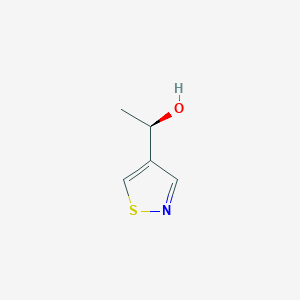
(R)-1-(Isothiazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Isothiazol-4-yl)ethanol is an organic compound with the molecular formula C4H5NOS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isothiazol-4-yl)ethanol typically involves the reduction of isothiazol-4-yl ketone using a chiral reducing agent to ensure the formation of the ®-enantiomer. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(Isothiazol-4-yl)ethanol may involve catalytic hydrogenation processes using chiral catalysts. These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound with high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isothiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of isothiazol-4-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Isothiazol-4-yl ketone or aldehyde.
Reduction: Isothiazol-4-ylmethane.
Substitution: Various substituted isothiazol-4-yl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(Isothiazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(Isothiazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isothiazol-4-ylmethanol: Similar structure but lacks the chiral center.
Isothiazol-4-yl ketone: An oxidized form of the compound.
Isothiazol-4-ylmethane: A reduced form of the compound.
Uniqueness
®-1-(Isothiazol-4-yl)ethanol is unique due to its chiral nature, which can impart specific biological activities and enantioselective properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs.
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(1R)-1-(1,2-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-8-3-5/h2-4,7H,1H3/t4-/m1/s1 |
InChI Key |
CUAODBDQWQCBHV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CSN=C1)O |
Canonical SMILES |
CC(C1=CSN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


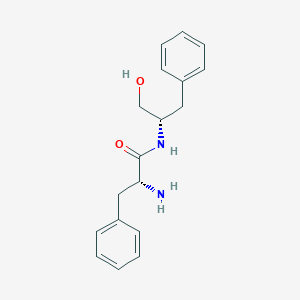
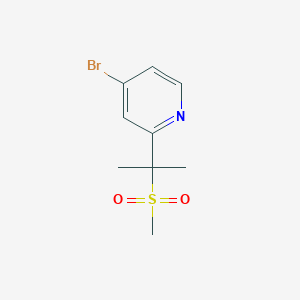
![N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide](/img/structure/B15199279.png)
![2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)
![1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15199300.png)
